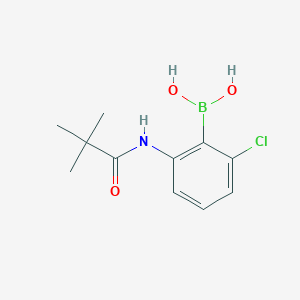

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid

Description

Properties

IUPAC Name |

[2-chloro-6-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-8-6-4-5-7(13)9(8)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNIKRUJDDBTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Cl)NC(=O)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid

Introduction: A Key Building Block for Modern Drug Discovery

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a highly valuable bifunctional synthetic building block, indispensable in contemporary medicinal chemistry and drug development. Its strategic arrangement of a boronic acid moiety, a chloro substituent, and a protected amine on an aromatic scaffold makes it a versatile reagent, particularly for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, heavily relies on such organoboron compounds to construct complex molecular architectures by forming carbon-carbon bonds with exceptional functional group tolerance.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, grounded in the principles of directed ortho-metalation, and offers insights into the causality behind the experimental design.

Strategic Rationale: The Power of Directed ortho-Metalation (DoM)

The synthesis of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is elegantly achieved through a two-step sequence starting from the commercially available 2-chloroaniline. The core strategy hinges on the Directed ortho-Metalation (DoM) reaction, a powerful tool for regioselective functionalization of aromatic rings.

-

Amine Protection as a Directing Group : The initial and most critical step is the protection of the primary amine of 2-chloroaniline with a tert-butoxycarbonyl (Boc) group.[3] The Boc group serves a dual purpose: it deactivates the amine towards unwanted side reactions and, more importantly, it functions as a potent Directed Metalation Group (DMG).[4][5] The carbonyl oxygen of the Boc group can coordinate to an organolithium base, directing the deprotonation to the adjacent, sterically accessible ortho position (the C6 carbon).

-

Lithiation-Borylation : The subsequent lithiation step employs a strong organolithium base, such as n-butyllithium, to selectively abstract a proton from the carbon ortho to the Boc-amino group.[6] This generates a highly reactive aryllithium intermediate. This nucleophilic species is then "trapped" by an electrophilic boron source, typically triisopropyl borate.

-

Hydrolysis to the Target Boronic Acid : The final step involves the acidic hydrolysis of the intermediate boronate ester. This straightforward workup yields the desired 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid with high purity.

This DoM-borylation sequence offers a highly regioselective and efficient route that avoids the challenges associated with electrophilic aromatic substitution on deactivated rings and provides direct access to the target molecule.

Experimental Protocol: A Step-by-Step Guide

Safety First: This protocol involves pyrophoric and moisture-sensitive reagents. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step 1: Synthesis of tert-butyl (2-chlorophenyl)carbamate (Boc-Protection)

The amine functionality of 2-chloroaniline is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent interference in the subsequent lithiation step.

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-chloroaniline (1.0 eq).

-

Dissolve the starting material in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

-

Add a suitable base, such as triethylamine (Et₃N, 1.2 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the mixture. The reaction is typically performed at room temperature.[5]

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude tert-butyl (2-chlorophenyl)carbamate by flash column chromatography or recrystallization to obtain a pure solid.

Step 2: Synthesis of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (Lithiation-Borylation)

This is the critical C-B bond-forming step and requires strict anhydrous and anaerobic conditions.

-

Add the purified tert-butyl (2-chlorophenyl)carbamate (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Dissolve the carbamate in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial to ensure the stability of the aryllithium intermediate and prevent side reactions.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation. The formation of the aryllithium species may be indicated by a color change.

-

In a separate flask, prepare a solution of triisopropyl borate (B(OiPr)₃, 1.2 eq) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the aryllithium solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1M HCl.

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) or recrystallization to afford pure 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid as a solid.

Data Summary and Reagent Table

The following table summarizes the key reagents and their properties for this synthesis protocol.

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Density (g/mL) | Role |

| 2-Chloroaniline | C₆H₆ClN | 127.57 | >98% | 1.213 | Starting Material |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | >97% | 0.950 | Protecting Agent |

| Triethylamine | C₆H₁₅N | 101.19 | >99% | 0.726 | Base |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | 0.889 | Solvent |

| n-Butyllithium | C₄H₉Li | 64.06 | 1.6 M in hexanes | ~0.68 | Lithiating Agent |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | >98% | 0.815 | Borylating Agent |

| Hydrochloric Acid | HCl | 36.46 | 1 M (aq) | ~1.0 | Acid for Hydrolysis |

Synthetic Workflow Visualization

The overall synthetic pathway is illustrated in the diagram below, highlighting the key transformations from the starting material to the final product.

Caption: Synthetic route for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.

Validation and Trustworthiness

The integrity of this protocol is established through in-process controls and final product characterization. The progress of each reaction should be monitored by TLC to ensure complete conversion before proceeding to the next step or workup. The identity and purity of the final product, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, must be rigorously confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final solid product.

Successful characterization validates the entire synthetic sequence, confirming that the strategic application of the directed ortho-metalation has yielded the correct isomer.

References

- Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc) O.

- Google Patents. (n.d.). Synthesis method of 2-amino-6-chloropurine.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Aggarwal, V. K. (n.d.). Lithiation-Borylation in Synthesis. University of Bristol.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- National Institutes of Health. (n.d.). Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement of O-Cycloalkyl 2,4,6-Triisopropylbenzoates.

- National Institutes of Health. (n.d.). Synthesis of biologically active boron-containing compounds.

- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

- Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc.

- University of Bristol. (2017). Standard Lithiation–Borylation A user's guide.

- National Institutes of Health. (2020). Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. PubMed.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid

An In-depth Technical Guide: Physicochemical Properties and Applications of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid

Introduction

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a highly functionalized synthetic building block that has garnered significant interest within the fields of organic chemistry and medicinal chemistry. As a member of the arylboronic acid class, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation. The strategic placement of the chloro, tert-butylcarbonylamino, and boronic acid groups on the phenyl ring offers a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its physicochemical characteristics, reactivity, analytical protocols, and safe handling procedures, designed to empower researchers in leveraging this versatile reagent for advanced molecular synthesis.

Core Physicochemical & Structural Properties

The utility of a synthetic reagent is fundamentally dictated by its physical and chemical properties. Understanding these characteristics is paramount for designing robust reaction conditions, ensuring reproducibility, and managing laboratory safety.

| Property | Value | Source(s) |

| CAS Number | 1451390-83-2 | |

| Molecular Formula | C₁₁H₁₅BClNO₃ | [1] |

| Molecular Weight | 255.51 g/mol | [1] |

| Synonym(s) | 2-chloro-6-[(2,2-dimethylpropanoyl)amino]phenylboronic acid | |

| Physical Form | Solid, typically an off-white or beige powder | [2] |

| Purity | Commercially available with ≥95% or ≥97% purity | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Solubility Profile: Specific solubility data for this compound is not extensively published. However, based on the properties of analogous phenylboronic acids, it is expected to have limited solubility in water and non-polar organic solvents. It demonstrates good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and tetrahydrofuran (THF).[2] This profile is critical when selecting a solvent system for reactions to ensure all reagents are in a homogeneous phase.

Melting Point: The precise melting point is not consistently reported in the literature and can vary based on the purity and crystalline form of the sample. For context, structurally related compounds like 2-chlorophenylboronic acid and 4-tert-butylphenylboronic acid have melting points of 92-102°C and 191-196°C, respectively. This wide range underscores the significant impact of substitution patterns on the crystal lattice energy of arylboronic acids.

pKa: The acidity of the boronic acid group is a key parameter influencing its reactivity, particularly in the transmetalation step of cross-coupling reactions. While the pKa of this specific molecule has not been documented, studies on substituted phenylboronic acids show that electron-withdrawing groups (like chlorine) decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.[3]

Chemical Reactivity and Stability

The chemical behavior of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is dominated by the boronic acid moiety. Its stability is a crucial consideration for storage and handling.

Dehydration and Boroxine Formation: A characteristic feature of boronic acids is their tendency to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This equilibrium is influenced by temperature, moisture, and the solvent environment. The presence of boroxine can affect the stoichiometry and kinetics of subsequent reactions. It is often recommended to use the reagent as supplied or to dry it under vacuum if precise stoichiometry is required.

Caption: Reversible equilibrium between the boronic acid and its boroxine.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C(sp²)–C(sp²) bond between an organoboron compound and an organic halide or triflate.[5][6]

Mechanistic Rationale: The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle. The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol serves as a representative starting point. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

-

Inert Atmosphere Preparation: To a flame-dried reaction vessel, add 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.1 equivalents), the aryl halide/triflate partner (1.0 equivalent), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional phosphine ligand.

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system (e.g., a mixture of dioxane and water or toluene and ethanol) via syringe.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the starting material and any resulting products.

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this compound.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet pattern in the aromatic region (approx. 7.0-7.8 ppm).

-

Amide Proton (N-H): A broad singlet, whose chemical shift is concentration and solvent-dependent.

-

tert-Butyl Protons: A sharp singlet integrating to 9 protons around 1.3-1.5 ppm.[7]

-

Boronic Acid Protons (B(OH)₂): A broad singlet that is exchangeable with D₂O. Its chemical shift is highly variable.

-

-

¹³C NMR: Expect 11 distinct carbon signals, including the characteristic signal for the tert-butyl quaternary carbon and the carbonyl carbon.

-

¹¹B NMR: This technique is highly diagnostic for boron-containing compounds. Tricoordinate boronic acids typically show a broad signal in the range of +28 to +34 ppm.[8]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help resolve the B(OH)₂ and N-H protons.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra and integrate the proton signals to confirm the structural integrity and purity of the compound.

Protocol 4.2: Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Infuse the sample into a mass spectrometer, typically using electrospray ionization (ESI).

-

Expected Result: In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ at m/z 256.51. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible for the molecular ion peak.

Safety, Handling, and Storage

Proper handling procedures are critical when working with any chemical reagent. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous boronic acids provide a strong basis for safe handling practices.[9][10][11][12]

Core Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

Storage and Disposal:

-

Storage: Keep the container tightly closed and store in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials.[11]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Sources

- 1. 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid;CAS No.:1451390-83-2 [chemshuttle.com]

- 2. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. tcichemicals.com [tcichemicals.com]

Introduction: A Sterically Hindered Building Block for Modern Synthesis

An In-Depth Technical Guide to 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid

In the landscape of contemporary drug discovery and materials science, the strategic synthesis of complex biaryl and heteroaryl structures is of paramount importance. Phenylboronic acids are foundational reagents in this endeavor, primarily through their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among these, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (CAS No. 1451390-83-2) emerges as a highly specialized and valuable building block.[2] Its utility stems from the unique steric and electronic environment created by the ortho-substitution pattern. The bulky tert-butylcarbonylamino (pivalamido) group and the chloro substituent impose significant steric hindrance around the boronic acid moiety. This feature can be exploited by medicinal chemists to control molecular conformation, restrict bond rotation in the final product, and probe deep or constrained binding pockets in biological targets. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.

PART 1: Physicochemical Properties and Characterization

The precise control of a chemical reaction begins with a thorough understanding of the reagent's properties. The stability and purity of boronic acids are critical for achieving reproducible and high-yielding outcomes, particularly in palladium-catalyzed reactions.

Key Properties Summary

A summary of the essential physicochemical properties for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is presented below.

| Property | Value | Source(s) |

| CAS Number | 1451390-83-2 | [2] |

| Molecular Formula | C₁₁H₁₅BClNO₃ | [3] |

| Molecular Weight | 255.51 g/mol | [3] |

| Appearance | Solid | |

| Purity | Typically ≥95-97% | [3] |

| Storage Conditions | 2-8°C, sealed in a dry environment under inert atmosphere | [3] |

Expert Insights: The Challenge of Boroximes

A common and often overlooked issue with arylboronic acids is their propensity to dehydrate and form cyclic anhydride trimers known as boroximes.[4] The presence of boroximes can significantly impede the efficiency of cross-coupling reactions as they are less reactive in the crucial transmetalation step of the Suzuki-Miyaura cycle.[4]

Causality: The equilibrium between the boronic acid and its boroxine is driven by the presence of water. Rigorously dry conditions favor boroxine formation, while the presence of water during workup or storage can hydrolyze the boroxine back to the desired monomeric acid. For this reason, even high-purity commercial batches may contain varying amounts of the anhydride. It is best practice to either use the material as received from a reputable supplier known for quality control or to perform a recrystallization and thorough drying before use to ensure consistency in reactivity.[4]

PART 2: Synthesis and Purification

While 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is commercially available, understanding its synthesis provides insight into potential impurities and informs the design of related analogs. A logical and robust synthetic approach proceeds via ortho-lithiation or Grignard formation followed by borylation.

Proposed Synthetic Workflow

The following workflow outlines a standard, reliable method for the laboratory-scale synthesis starting from 2,6-dichloroaniline.

Caption: Proposed synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established organometallic and borylation chemistry.[5][6]

Step 1: Synthesis of N-(2,6-dichlorophenyl)pivalamide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2,6-dichloroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add pyridine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pivalamide, which can be purified by recrystallization from ethanol/water.

Step 2 & 3: Borylation and Hydrolysis

-

Under a strict inert atmosphere (N₂ or Ar), dissolve the N-(2,6-dichlorophenyl)pivalamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70°C. The lithiation is directed to the position ortho to the pivalamide.

-

Stir the resulting solution at -78°C for 2 hours.

-

Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0°C and quench by the slow addition of 2M aqueous HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

-

Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product.[4]

PART 3: Application in Suzuki-Miyaura Cross-Coupling

The primary application of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form sterically congested biaryl structures. This reaction is a cornerstone of modern medicinal chemistry for constructing carbon-carbon bonds.[7][8]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Trustworthiness through Self-Validation: A successful Suzuki coupling protocol is a self-validating system. Each component has a critical function:

-

Palladium Catalyst: The engine of the cycle (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).

-

Ligand: Stabilizes the palladium center and modulates its reactivity.

-

Base: Essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9] Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.

-

Solvent: Must solubilize reactants and facilitate the reaction, often a mixture of an organic solvent (like dioxane, THF, or toluene) and water.

Protocol: Synthesis of a Sterically Hindered Biaryl Compound

This protocol details a typical Suzuki-Miyaura coupling using the title compound.

-

To a reaction vessel, add 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 eq), the desired aryl bromide or iodide (1.0 eq), and a suitable base such as K₂CO₃ (3.0 eq).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

-

Add a degassed solvent mixture, such as dioxane and water (e.g., in a 4:1 ratio).

-

Heat the reaction mixture to a temperature between 80-100°C with vigorous stirring.

-

Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 4-24 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via flash column chromatography on silica gel to isolate the desired biaryl compound.

PART 4: Safety, Handling, and Storage

-

Handling: As with all chemical reagents, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: To maintain its integrity and reactivity, the compound must be stored in a tightly sealed container at the recommended temperature of 2-8°C.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation from moisture and air.

-

Toxicity: While specific toxicity data is not widely published, boronic acids as a class are generally considered to be of low toxicity.[8] However, they should always be handled with care.

Conclusion

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is more than just another building block; it is a strategic tool for overcoming specific synthetic challenges, particularly in the construction of sterically demanding biaryl systems. Its ortho-substituents provide a handle for chemists to enforce conformational rigidity, a critical design element in modern drug discovery. A firm grasp of its properties, the rationale for its synthesis, and the precise execution of its coupling reactions allows researchers to unlock its full potential in creating novel and impactful molecules.

References

-

Organic Syntheses. Procedure for Recrystallization of Arylboronic Acids. [Link]

-

Moran-Ramallal, R., et al. (2024). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

-

PubChem. 2-Chlorophenylboronic acid. [Link]

-

Piras, M., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules. [Link]

-

ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

-

Uddin, N., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]

-

Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link]

-

Wang, W., et al. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

- Google Patents. A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

Laclef, S., et al. (2015). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid;CAS No.:1451390-83-2 [chemshuttle.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 6. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

Commercial availability of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid

An In-Depth Technical Guide to 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid: Commercial Availability, Application, and Handling

Introduction

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a specialized organoboron compound that has garnered significant interest within the pharmaceutical and chemical research sectors. Its unique structural features—a sterically demanding ortho-substituted phenylboronic acid—make it an invaluable building block in modern organic synthesis. Boronic acids, in general, are recognized for their stability, low toxicity, and versatile reactivity, serving as cornerstone reagents in carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] The incorporation of boron-containing motifs into drug candidates has grown substantially since the FDA approval of Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, highlighting the therapeutic potential of this class of compounds.[1][3][4][5]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the commercial availability of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, its physicochemical properties, critical applications in synthetic chemistry—particularly the Suzuki-Miyaura cross-coupling reaction—and essential guidelines for its safe handling, storage, and use.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key identifiers and properties of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1451390-83-2 |

| Molecular Formula | C₁₁H₁₅BClNO₃[6] |

| Molecular Weight | 255.51 g/mol [6] |

| IUPAC Name | (2-chloro-6-{[(2-methyl-2-propanyl)oxy]carbonylamino}phenyl)boronic acid |

| InChI Key | SPNIKRUJDDBTIY-UHFFFAOYSA-N |

| MDL Number | MFCD01114877 |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥95% or ≥97% | [6][7] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. | General chemical knowledge |

| Stability | Stable under recommended storage conditions. Boronic acids can dehydrate to form boroxines. | [8] |

Commercial Availability and Procurement

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is available from several specialized chemical suppliers. Its availability facilitates its use in both small-scale research and larger-scale development projects. When procuring this reagent, it is crucial to consider purity, quantity, and supplier reliability.

Table 3: Commercial Supplier Information

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 97% | Custom quantities (Inquire) |

| AOBChem | Not specified | 250mg |

| ChemShuttle | 95% | Custom quantities (Inquire) |

| Aladdin | ≥95% | 250mg, 500mg, 1g, 5g, 10g |

Note: Availability and listed quantities may vary based on geographical location and current stock levels. Researchers should verify with suppliers directly.[6][7][9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, essential for constructing biaryl and hetero-biaryl scaffolds found in numerous pharmaceuticals, agrochemicals, and functional materials.[10][11][12]

The significance of this specific reagent lies in its ortho-substituents (chloro and tert-butylcarbonylamino groups), which enable the synthesis of sterically hindered biaryl systems. Such structures are often challenging to create using other methods but are of high interest in drug discovery as they can confer unique pharmacological properties and improved metabolic stability.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for activating the boronic acid to facilitate this step.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are considered "privileged structures" in medicinal chemistry.[4] Their unique ability to form reversible covalent bonds with nucleophilic residues (like serine in proteases) makes them effective enzyme inhibitors.[1] The boron atom's empty p-orbital allows it to act as a Lewis acid, facilitating interactions with biological targets.[3][4]

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid serves as a versatile intermediate. The tert-butylcarbonyl (Boc) protecting group on the amine can be readily removed under acidic conditions, revealing a primary amine that can be further functionalized. The chloro substituent also provides a handle for additional cross-coupling reactions or other transformations, allowing for the rapid generation of diverse compound libraries for screening and lead optimization.

Safety, Handling, and Storage Protocol

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent. Information synthesized from multiple Safety Data Sheets (SDS) provides the basis for the following recommendations.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[13][14] Ensure an eyewash station and safety shower are readily accessible.

-

Eye Protection: Wear tight-sealing safety goggles or a face shield.[13]

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing. Avoid exposed skin.[15]

Handling and Storage Workflow

Caption: Recommended workflow for safe handling and storage.

Key Safety Considerations

-

Inhalation: Avoid breathing dust. May cause respiratory irritation.[13][15] If inhaled, move the person to fresh air.[15][16]

-

Skin Contact: Causes skin irritation.[16] Avoid contact with skin.[15] In case of contact, wash with plenty of soap and water.[15][16]

-

Eye Contact: Causes serious eye irritation.[16] Avoid contact with eyes.[15] In case of contact, rinse cautiously with water for several minutes.[13][15]

-

Ingestion: Harmful if swallowed.[15] If swallowed, call a poison center or doctor.[15]

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[6][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction using 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.

Objective: To synthesize a biaryl compound by coupling 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

-

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium Carbonate (K₂CO₃, 3.0 equiv), finely ground

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 equiv), 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).

-

Causality: The flask is flame-dried to remove moisture, which can negatively impact the catalytic cycle. K₂CO₃ is the base required to activate the boronic acid for transmetalation.[8] PPh₃ acts as a ligand to stabilize the palladium catalyst.

-

-

Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times. Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvent removes dissolved oxygen. A mixed aqueous-organic solvent system is common for Suzuki couplings, enhancing the solubility of both the organic reagents and the inorganic base.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination, leading to a reasonable reaction time.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride (brine).

-

Causality: The aqueous wash removes the inorganic base (K₂CO₃) and other water-soluble byproducts.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

-

Causality: Column chromatography separates the target compound from residual catalyst, ligands, and any organic side products.

-

Conclusion

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a readily available and highly valuable reagent for advanced organic synthesis. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling, where it enables the construction of sterically encumbered biaryl frameworks that are central to modern drug discovery programs. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, allows researchers to effectively leverage this powerful building block in the development of novel chemical entities. As the demand for structurally complex and diverse small molecules continues to grow, the importance of specialized reagents like this boronic acid will undoubtedly increase.

References

- Safety Data Sheet for p-Chlorobenzeneboronic Acid. Generic SDS Information. A representative SDS for a related boronic acid, highlighting common handling and safety procedures.

-

Organic Syntheses Procedure for Arylboronic Acid Additions. Organic Syntheses. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

-

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid - CAS:1451390-83-2. Ark Pharm. [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Fluorine Chemistry. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. ChemOrgChem via YouTube. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

2-Chlorophenylboronic acid | C6H6BClO2 | CID 2734322. PubChem (NIH). [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health (NIH). [Link]

- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. National Institutes of Health (NIH). [Link]

-

4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320. PubChem (NIH). [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid;CAS No.:1451390-83-2 [chemshuttle.com]

- 7. 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid - CAS:1451390-83-2 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. eMolecules AOBChem USA / 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic | Fisher Scientific [fishersci.com]

- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. m.youtube.com [m.youtube.com]

- 13. fishersci.com [fishersci.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Safe Handling and Storage of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid

Introduction

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis.[1][2] Primarily utilized as a key building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, it enables the formation of carbon-carbon bonds critical for the synthesis of complex molecules in pharmaceutical and materials science research.[2][3][4]

While boronic acids are lauded for their versatility and are generally considered to have a more favorable toxicity profile than many organometallic reagents, their safe and effective use is predicated on a thorough understanding of their specific chemical properties, stability, and potential hazards.[1] Improper handling or storage can not only compromise experimental outcomes through degradation but also pose significant health risks to laboratory personnel.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid. The protocols and insights herein are synthesized from established safety data for structurally related compounds and best practices for the boronic acid chemical class, ensuring a self-validating system of laboratory safety and scientific integrity.

Section 1: Chemical Identity and Physical Properties

A precise understanding of a compound's properties is the foundation of its safe handling. The key identifiers and physical characteristics of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid are summarized below.

| Property | Value | Source |

| Chemical Name | 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid | Sigma-Aldrich |

| Synonym(s) | 2-chloro-6-[(2,2-dimethylpropanoyl)amino]phenylboronic acid | Sigma-Aldrich |

| CAS Number | 1451390-83-2 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₅BClNO₃ | Sigma-Aldrich |

| Molecular Weight | 255.51 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Recommended Storage | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |

Section 2: Hazard Identification and Risk Assessment

While no comprehensive toxicological data exists for this specific molecule, a robust hazard assessment can be extrapolated from safety data sheets (SDS) of structurally analogous arylboronic acids. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.[5][6][7][8]

Primary Health Hazards:

-

Serious Eye Irritation (Category 2/2A): Direct contact with the solid or dust can cause significant irritation, redness, and pain.[5][7]

-

Skin Irritation (Category 2): Prolonged or repeated contact may cause skin irritation, inflammation, and dermatitis.[5][6][7]

-

Respiratory Tract Irritation: Inhalation of dust may irritate the mucous membranes and upper respiratory tract.[7][8]

-

Harmful if Swallowed (Category 4): Ingestion may cause irritation of the digestive tract.[7][9]

The causality of this irritancy stems from the Lewis acidic nature of the boron center and the overall reactivity of the molecule, which can interact with biological macromolecules. Therefore, a systematic approach to risk management is mandatory.

Caption: A workflow for managing risks associated with chemical handling.

Section 3: Stability and Reactivity Profile

Arylboronic acids, while appearing as stable solids, are susceptible to several degradation pathways that can impact their purity and reactivity. Understanding these pathways is crucial for both storage and experimental design.

-

Protodeboronation: This is a primary decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] The rate of this reaction is highly dependent on pH and can be accelerated in both acidic and basic aqueous media.[11]

-

Oxidation: The C-B bond can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents.[10]

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[1][10] While this process is often reversible upon exposure to water, it complicates accurate weighing and stoichiometry in reactions. The bulky tert-butylcarbonylamino and chloro substituents on this particular molecule may sterically hinder boroxine formation, but the risk cannot be entirely discounted.

-

Hygroscopicity: Like many boronic acids, this compound is likely hygroscopic, meaning it can absorb moisture from the air.[8][12] This can lead to caking and facilitate degradation pathways.[13]

Incompatible Materials: To prevent hazardous reactions and maintain chemical integrity, avoid contact with:

Section 4: Protocols for Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative protocols, and personal protective equipment is essential for minimizing exposure.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[5][6]

Personal Protective Equipment (PPE): The selection of PPE is the last line of defense. The following table outlines the minimum requirements.

| Area | Protection | Rationale & Specifications |

| Body | Laboratory Coat | Provides a removable barrier to protect skin and clothing from minor spills and dust. |

| Hands | Nitrile Gloves | Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.[5] |

| Eyes | Safety Goggles | Use tight-sealing safety goggles to protect against dust and splashes.[6] A face shield is recommended when handling larger quantities. |

| Respiratory | None (in fume hood) | A fume hood provides adequate respiratory protection. For large spills outside of a hood, a NIOSH-approved respirator with a particulate filter may be required.[6][9] |

Experimental Protocol: Weighing and Dispensing

This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.

-

Preparation:

-

Verify the fume hood is functioning correctly (check airflow monitor).

-

Clear the workspace of unnecessary items.

-

Assemble all necessary equipment (spatulas, weigh paper/boat, receiving flask).

-

Don all required PPE as specified above.

-

-

Reagent Equilibration:

-

Remove the reagent container from its 2-8°C storage.

-

Allow the sealed container to warm to ambient laboratory temperature for at least 20-30 minutes before opening. Causality: This critical step prevents atmospheric moisture from condensing on the cold solid, which would compromise its stability and promote caking.[12]

-

-

Dispensing:

-

Place the sealed container, a tared weigh boat, and a clean spatula inside the fume hood.

-

Open the container. Using the spatula, carefully transfer the desired amount of the solid to the weigh boat.

-

Avoid any pouring action that could generate airborne dust.[12]

-

Promptly and tightly reseal the main reagent container.

-

-

Transfer & Cleanup:

-

Carefully transfer the weighed solid into the reaction vessel.

-

Dispose of the weigh boat and any contaminated materials in the designated solid chemical waste container.

-

Wipe down the spatula and the work surface inside the fume hood with a damp cloth or towel to collect any residual dust.

-

Wash hands thoroughly after the procedure is complete.

-

Caption: Step-by-step workflow for the safe handling of the solid reagent.

Section 5: Storage and Disposal

Storage Protocol: Proper storage is paramount for maintaining the compound's shelf-life and ensuring safety.

-

Temperature: Store in a refrigerator at 2-8°C as recommended.

-

Atmosphere: The container must be tightly sealed to protect it from moisture and air.[9][12] Storing inside a desiccator within the refrigerator provides an additional layer of protection against moisture.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[12] Do not store with food or drink.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Waste Disposal:

-

Classification: This material must be treated as hazardous chemical waste.

-

Procedure: Dispose of unused material and contaminated items (e.g., gloves, weigh boats) in a clearly labeled, sealed container.

-

Compliance: All disposal must adhere to local, state, and federal environmental regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Never dispose of this chemical down the drain.[6]

Section 6: Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is required.

First Aid Measures:

| Exposure Route | Immediate Action |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |

Spill Response Protocol:

-

Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

-

Ventilate: Ensure the spill is in a well-ventilated area or within a fume hood.

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

-

Contain & Clean: Gently sweep up the spilled solid material, taking care to avoid creating dust.[5] Place the material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a damp cloth, followed by soap and water.

-

Report: Report the incident to your laboratory supervisor and EHS department.

Conclusion

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a valuable synthetic tool. Its effective and safe use hinges on a disciplined approach founded on a clear understanding of its potential hazards. By adhering to the principles of risk assessment, employing proper engineering controls and PPE, and following the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can confidently and safely leverage this compound to advance their scientific objectives.

References

-

How to Store Boric Acid. Lab Alley. [Link]

- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications - Organic Letters. [Link]

- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.

-

Borate handling and storage. U.S. Borax. [Link]

-

Material Safety Data Sheet - 4-Chlorophenylboronic acid. Pi Chemicals. [Link]

-

Safety Data Sheet - (3-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid. AA Blocks. [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Pinto, M., Silva, F., & Silva, A. M. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2565. [Link]

-

Storgaard, M., & Ellman, J. A. (2010). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Aldimines. Organic Syntheses, 87, 1-10. [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 121. [Link]

- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. aablocks.com [aablocks.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. pipharm.com [pipharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. laballey.com [laballey.com]

- 13. borax.com [borax.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Solubility of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid in organic solvents

An In-depth Technical Guide to the Determination of Solubility for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid in Organic Solvents

Executive Summary

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a substituted arylboronic acid of significant interest in synthetic chemistry, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. The solubility of this reagent is a critical physical parameter that dictates its utility in various reaction media, influencing reaction kinetics, purification strategies, and overall process efficiency. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. We will first explore the key structural features of the molecule and their theoretical influence on solubility. Subsequently, this document presents a robust, self-validating experimental protocol for equilibrium solubility determination using the gold-standard saturation shake-flask method, coupled with a precise HPLC-UV quantification procedure. The methodologies described herein are designed to provide researchers with the reliable data necessary for informed solvent selection and process optimization.

Introduction: The Significance of Solubility for a Key Building Block

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis. The title compound, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, possesses a unique substitution pattern that makes it a valuable precursor for complex molecular architectures. Its successful application, however, is fundamentally dependent on its behavior in solution. Solubility data is crucial for:

-

Reaction Optimization: Ensuring the boronic acid is sufficiently dissolved in the reaction solvent is essential for achieving optimal reaction rates and yields.[1]

-

Purification: Knowledge of solubility in various solvents allows for the rational design of crystallization and purification protocols.[1]

-

Formulation: For compounds with potential biological activity, solubility is a cornerstone of formulation development.

This guide addresses the practical need for a reliable method to quantify the solubility of this specific, and structurally complex, boronic acid.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is governed by the interplay of its distinct functional groups and their interaction with the solvent. An understanding of these factors allows for a rational approach to solvent selection.

The Phenylboronic Acid Moiety

The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor and acceptor. However, a defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimers known as boroxines.[1][2] This equilibrium is solvent-dependent and significantly complicates solubility, as the boroxine anhydride possesses markedly different polarity and solubility compared to the monomeric acid.[1] This transformation is a critical, often overlooked, factor in solubility studies.

Influence of Ring Substituents

The substituents on the phenyl ring dictate the overall physicochemical properties of the molecule:

-

2-(tert-Butylcarbonylamino) Group: This bulky Boc-protecting group introduces significant steric hindrance around the boronic acid. The tert-butyl component adds substantial non-polar, lipophilic character, while the amide linkage (-NH-C=O) provides a polar, hydrogen-bonding site.

-

6-Chloro Group: The chloro-substituent is electron-withdrawing and contributes to the molecule's overall polarity. Its ortho position, along with the Boc-amino group, creates a sterically crowded environment around the boronic acid functional group, which can influence crystal packing and solvation.[2]

The combination of a large lipophilic group with polar functionalities (amide, boronic acid, chloro) suggests that the molecule will exhibit varied solubility across the solvent spectrum. High solubility can be anticipated in solvents that can effectively solvate both the non-polar and polar regions of the molecule.

Figure 1. Logical relationship between molecular structure and predicted solubility.

Experimental Protocol: Equilibrium Solubility Determination

To obtain reliable and reproducible data, the Saturation Shake-Flask Method is the recommended gold standard.[3] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specified temperature.

Principle

An excess amount of the solid compound is suspended in the solvent of interest. The suspension is agitated at a constant temperature for a sufficient duration to allow the concentration of the dissolved solid in the liquid phase to reach equilibrium with the undissolved solid phase. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the compound in the saturated solution (the supernatant) is determined analytically.[3]

Materials and Equipment

-

Test Compound: 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (purity ≥97%)

-

Solvents: HPLC-grade or equivalent (e.g., Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dichloromethane (DCM), Toluene, Heptane)

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control or temperature-controlled incubation room

-

Centrifuge capable of holding the vials

-

Calibrated pipettes and tips

-

Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

-

HPLC system with a UV detector

-

Volumetric flasks and appropriate glassware for dilutions

-

Step-by-Step Methodology

-

Preparation:

-

Label vials for each solvent to be tested in duplicate or triplicate.

-

Add an excess amount of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid to each vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Accurately add a known volume (e.g., 2.0 mL) of the respective solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Causality: The goal is to ensure continuous mixing to facilitate dissolution without creating excessive mechanical stress on the solid particles.

-

Equilibrate for a minimum of 24 hours. To ensure equilibrium is reached (a self-validating step), it is best practice to take samples at multiple time points (e.g., 24h, 48h, and 72h). Solubility should be constant at the later time points.[3][4]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the solid to settle for a short period (~30 minutes) at the equilibration temperature.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[3]

-

Causality: This step is critical. Inadequate separation will lead to the transfer of solid particulates into the analytical sample, causing an overestimation of solubility.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant from the top of the vial, being cautious not to disturb the solid pellet.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, pre-labeled vial.

-

Causality: Filtration provides a final, robust barrier against transferring undissolved microparticulates.

-

Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical calibration curve. The dilution factor must be recorded precisely.

-

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound due to its high sensitivity and selectivity.[5][6]

Step-by-Step Methodology

-

Method Development (Suggested Starting Conditions):

-

HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape). A starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determine the λ_max of the compound by running a UV scan (typically between 220-280 nm for this type of molecule).

-

Injection Volume: 10 µL.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).

-

Perform a series of dilutions from the stock solution to create at least five calibration standards that bracket the expected concentration of the diluted samples.[7]

-

-

Analysis:

-

Inject the calibration standards onto the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.999 for accuracy.

-

Inject the diluted, filtered samples from the solubility experiment.

-

Ensure the peak areas of the samples fall within the linear range of the calibration curve.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

-

Figure 2. Experimental workflow for solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, structured table for easy comparison and analysis.

Table 1: Solubility of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | Polar Protic | 5.1 | [Experimental Value] | [Calculated Value] |

| e.g., Acetonitrile | Polar Aprotic | 5.8 | [Experimental Value] | [Calculated Value] |

| e.g., Tetrahydrofuran | Polar Aprotic | 4.0 | [Experimental Value] | [Calculated Value] |

| e.g., Dichloromethane | Halogenated | 3.1 | [Experimental Value] | [Calculated Value] |

| e.g., Toluene | Non-Polar | 2.4 | [Experimental Value] | [Calculated Value] |

| e.g., Heptane | Non-Polar | 0.1 | [Experimental Value] | [Calculated Value] |

Interpretation: The results should be analyzed in the context of the theoretical principles discussed in Section 2. Correlate the observed solubility with solvent polarity and the solvent's ability to engage in specific interactions (e.g., hydrogen bonding with alcohols, dipole-dipole interactions with ketones and esters, or van der Waals forces with hydrocarbons). Discrepancies may point to specific phenomena like the boroxine equilibrium favoring one form over another in certain solvents.

Conclusion

Determining the solubility of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is not a trivial exercise but a necessary step for its effective utilization in research and development. The structural complexity of the molecule—balancing bulky lipophilic and polar, hydrogen-bonding groups—necessitates empirical measurement rather than reliance on simple prediction. The robust, self-validating shake-flask protocol combined with precise HPLC-UV analysis detailed in this guide provides a reliable pathway to generate high-quality, actionable solubility data. This information will empower scientists to make informed decisions regarding solvent selection, leading to more efficient, reproducible, and scalable synthetic processes.

References

-

Dymek, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. Rasayan J. Chem. Available at: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Stella, V. J., & He, H. (2008). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. InTech. Available at: [Link]

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Szolláth, R., et al. (2023). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Pharmaceutics. Available at: [Link]

-

Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Zhang, M., et al. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma Website. Available at: [Link]

-